![molecular formula C8H9N5O2 B11779707 3-Isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B11779707.png)
3-Isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 3-isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylique est un composé hétérocyclique appartenant à la classe des triazolopyrimidines. Ce composé se caractérise par sa structure unique, qui comprend un cycle triazole fusionné à un cycle pyrimidine, avec un groupe isopropyle en position 3 et un groupe acide carboxylique en position 7. La formule moléculaire de ce composé est C8H9N5O2, et il a un poids moléculaire de 207,19 g/mol .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse de l'acide 3-isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylique peut être réalisée par différentes voies de synthèse. Une méthode courante implique la réaction du cyanoacétamide avec l'isopropylazide en présence d'éthylate de sodium dans l'éthanol à 80 °C pendant 36 heures. Cette réaction donne le 4-amino-3-isopropyl-3H-[1,2,3]triazolo-5-carboxamide, qui est ensuite traité avec du disulfure de carbone et de l'hydroxyde de potassium dans l'éthanol-eau sous reflux à 80 °C pendant 48 heures pour produire le composé souhaité .
Méthodes de Production Industrielle
Les méthodes de production industrielle pour ce composé impliquent généralement la synthèse à grande échelle en utilisant des conditions de réaction similaires à celles décrites ci-dessus. L'utilisation de catalyseurs efficaces et de conditions de réaction optimisées peut améliorer le rendement et la pureté du produit final. De plus, des conditions sans solvant ou des solvants verts comme l'éthanol sont souvent utilisés pour minimiser l'impact environnemental .
Analyse Des Réactions Chimiques
Types de Réactions
L'acide 3-isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe acide carboxylique, pour former des esters ou des amides.
Réactifs et Conditions Courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Alcools ou amines en présence d'un agent déshydratant comme la dicyclohexylcarbodiimide (DCC).
Principaux Produits Formés
Oxydation : Formation de dérivés d'acides carboxyliques.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation d'esters ou d'amides.
4. Applications de la Recherche Scientifique
L'acide 3-isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylique a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme brique de base dans la synthèse de composés hétérocycliques plus complexes.
Biologie : Investigé pour son potentiel en tant que molécule biologiquement active avec des propriétés antimicrobiennes et antivirales.
Médecine : Exploré pour son potentiel en tant qu'agent thérapeutique dans le traitement de diverses maladies, y compris le cancer et les maladies infectieuses.
Industrie : Utilisé dans le développement de nouveaux matériaux avec des propriétés spécifiques, telles qu'une haute stabilité thermique et une résistance à la dégradation
5. Mécanisme d'Action
Le mécanisme d'action de l'acide 3-isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé est connu pour inhiber certaines enzymes et protéines, ce qui conduit à la perturbation des processus cellulaires. Par exemple, il peut inhiber l'activité des kinases ou d'autres molécules de signalisation, affectant ainsi la prolifération et la survie cellulaires. Les cibles moléculaires et les voies exactes impliquées peuvent varier en fonction de l'application et du contexte spécifiques .
Applications De Recherche Scientifique
3-Isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation
Mécanisme D'action
The mechanism of action of 3-Isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or other signaling molecules, thereby affecting cell proliferation and survival. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés Similaires
1H-Pyrazolo[3,4-b]pyridines : Ces composés partagent une structure cyclique fusionnée similaire, mais diffèrent par la position et la nature des substituants.
1,2,4-Triazolo[4,3-a]pyrimidines : Ces composés présentent une fusion triazole-pyrimidine similaire, mais diffèrent par la disposition des atomes d'azote et des substituants.
Pyrazolo[3,4-d]pyrimidines : Ces composés ont une structure de base similaire, mais diffèrent par le type et la position des substituants
Unicité
L'acide 3-isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylique est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. La présence du groupe isopropyle et du groupe acide carboxylique en positions spécifiques améliore sa réactivité et son potentiel en tant que brique de base polyvalente en chimie synthétique .
Propriétés
Formule moléculaire |
C8H9N5O2 |
|---|---|
Poids moléculaire |
207.19 g/mol |
Nom IUPAC |
3-propan-2-yltriazolo[4,5-d]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C8H9N5O2/c1-4(2)13-7-5(11-12-13)6(8(14)15)9-3-10-7/h3-4H,1-2H3,(H,14,15) |
Clé InChI |
IXMRBIDCFPUWKU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C2=NC=NC(=C2N=N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


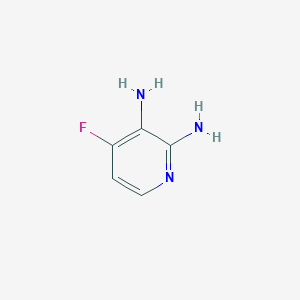
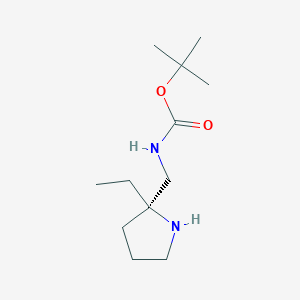

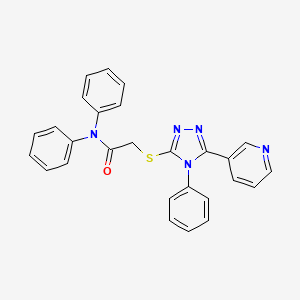
![2-(4-Fluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11779651.png)
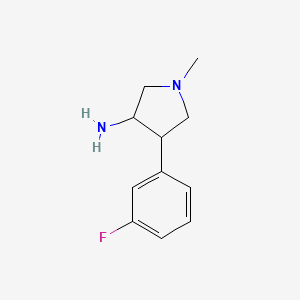
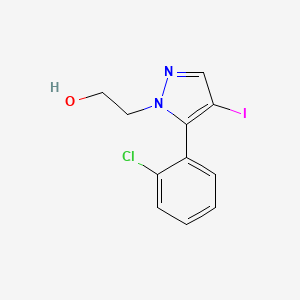
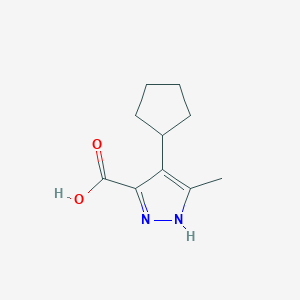


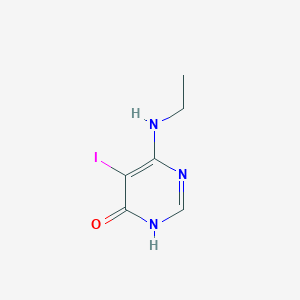


![2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-6-phenylnicotinonitrile](/img/structure/B11779715.png)
